Trimethylsilyldiazomethane

Vue d'ensemble

Description

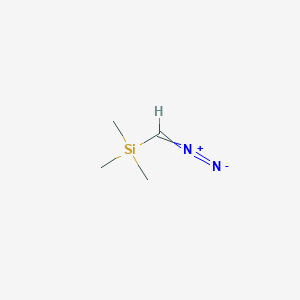

Trimethylsilyldiazomethane is an organosilicon compound with the chemical formula (CH₃)₃SiCHN₂. It is classified as a diazo compound and is commonly used in organic chemistry as a methylating agent for carboxylic acids. Unlike diazomethane, this compound is non-explosive, making it a safer alternative for laboratory use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethylsilyldiazomethane can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate. The reaction is typically carried out in an anhydrous diethyl ether solution under an argon atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the preparation involves the following steps:

Formation of Trimethylsilylmethylmagnesium Chloride: Magnesium turnings are reacted with chloromethyltrimethylsilane in anhydrous diethyl ether to form the Grignard reagent.

Reaction with Diphenyl Phosphorazidate: The Grignard reagent is then reacted with diphenyl phosphorazidate at low temperatures to yield this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Trimethylsilyldiazomethane undergoes various chemical reactions, including:

Methylation: It converts carboxylic acids to their methyl esters.

Reaction with Alcohols: It reacts with alcohols to form methyl ethers.

Doyle–Kirmse Reaction: It participates in the Doyle–Kirmse reaction with allyl sulfides and allyl amines.

Deprotonation: It can be deprotonated by butyllithium to form lithio this compound, which is versatile in further reactions.

Common Reagents and Conditions:

Reagents: Butyllithium, allyl sulfides, allyl amines, carboxylic acids, alcohols.

Conditions: Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent moisture and oxygen from interfering with the reactions.

Major Products:

Methyl Esters: From the reaction with carboxylic acids.

Methyl Ethers: From the reaction with alcohols.

Alkynes and Enamines: From reactions involving lithio this compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

TMSD has emerged as a valuable reagent in the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs). A notable study demonstrated its effectiveness in derivatizing ibuprofen, ketoprofen, and naproxen. The results indicated that TMSD provides a simple, fast, and efficient method for trace analysis of these compounds in environmental matrices. Specifically, the detection limits were found to be as low as 2 ng for ibuprofen, showcasing TMSD's potential for sensitive analytical applications .

Case Study: Derivatization of NSAIDs

| Drug | Detection Limit (ng) | Derivatization Method |

|---|---|---|

| Ibuprofen | 2 | TMSD |

| Ketoprofen | 4 | TMSD |

| Naproxen | 4 | TMSD |

Synthetic Organic Chemistry

TMSD is particularly noted for its role in the Arndt-Eistert synthesis, where it reacts with mixed anhydrides to yield diazoketones. This reaction is crucial for synthesizing homologated esters through subsequent Wolff rearrangement. The efficiency of TMSD in this context allows for high yields and simplifies synthetic pathways .

Table: Arndt-Eistert Synthesis Using TMSD

| Reactant Type | Product Type | Yield (%) |

|---|---|---|

| Mixed Anhydride | Diazoketone | High |

| Diazoketone (after rearrangement) | Homologated Ester | High |

Environmental Analysis

In environmental science, TMSD has been employed for the quantitative analysis of phenolic compounds. A study highlighted its application in the derivatization of polychlorinated biphenyls (PCBs), demonstrating that TMSD offers a non-explosive and less toxic alternative to traditional methods using diazomethane. This method not only minimized risks associated with explosive reagents but also provided comparable or superior yields .

Table: Derivatization of PCBs with TMSD

| Analyte Type | Derivatization Yield (%) | Reaction Time (min) |

|---|---|---|

| Polychlorinated Biphenyls | Comparable to diazomethane | Up to 100 |

Toxicity and Safety Studies

Despite its advantages, there are concerns regarding the inhalation toxicity of TMSD. Studies conducted by the National Toxicology Program revealed that while TMSD is less reactive than diazomethane, it still poses health risks upon inhalation exposure . These findings emphasize the need for safety protocols when handling this compound.

Summary of Toxicity Findings

| Exposure Duration (days) | Concentration (ppm) | Observed Effects |

|---|---|---|

| 1 | 10 | Acute lung injury |

| 5 | ≥3 | Chronic-active inflammation |

Mécanisme D'action

Trimethylsilyldiazomethane acts as a methylating agent through the following mechanism:

Methylation of Carboxylic Acids: The compound reacts with carboxylic acids to form methyl esters.

Molecular Targets and Pathways: The primary molecular targets are carboxylic acids and alcohols, which are converted to their corresponding methyl esters and ethers, respectively.

Comparaison Avec Des Composés Similaires

Diazomethane: A highly reactive and explosive methylating agent.

Trimethylsilyl Chloride: Used in the protection of hydroxyl groups in organic synthesis.

Methyldiazonium Salts: Used in diazo coupling reactions.

Comparison:

Activité Biologique

Trimethylsilyldiazomethane (TMSD) is an organosilicon compound with the formula (CH₃)₃SiCHN₂. It is primarily utilized as a methylating agent in organic chemistry, particularly for the conversion of carboxylic acids to their corresponding methyl esters. TMSD is recognized for being a safer alternative to diazomethane, a compound known for its explosive nature and severe toxicity. This article explores the biological activity of TMSD, including its toxicity, potential therapeutic effects, and applications in chemical synthesis.

TMSD can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate. It is commercially available in various solvents such as hexanes, dichloromethane (DCM), and ether . The compound is less reactive than diazomethane, which contributes to its lower explosive potential and makes it easier to handle in laboratory settings .

Toxicity

Despite being marketed as a safer alternative to diazomethane, TMSD has been associated with significant toxicity. Reports indicate that exposure can lead to severe respiratory distress and even death. Two notable cases involved chemists who suffered fatal outcomes due to acute lung injury after exposure to TMSD . The compound has been classified as a suspected reproductive toxicant, raising concerns about its safety in occupational settings .

Table 1: Toxicity Data of this compound

| Study Type | Findings |

|---|---|

| Dermal LD50 | >2000 mg/kg (rats), >1000 mg/kg (rabbits) |

| Inhalation Toxicity | Associated with pulmonary edema and death |

| Mutagenicity | Nonmutagenic in Salmonella TA100 |

| Reproductive Toxicity | Suspected human reproductive toxicant |

TMSD acts primarily as a methylating agent. It generates diazomethane in situ when reacted with alcohols, facilitating the formation of methyl esters from carboxylic acids. The reaction mechanism involves protonation of TMSD followed by nucleophilic attack by the alcohol . The potential for TMSD to degrade into diazomethane raises concerns regarding its inhalation toxicity, as diazomethane is known for its severe respiratory effects .

Case Studies

- Occupational Exposure : A case study documented the death of a chemist who developed progressive respiratory distress after spilling TMSD on himself. Despite using safety precautions such as gloves and goggles, he succumbed to complications approximately 15 hours post-exposure .

- Acute Inhalation Study : A study conducted by the National Toxicology Program aimed to evaluate the acute inhalation toxicity of TMSD. The findings highlighted that while TMSD is less reactive than diazomethane, the lack of comprehensive inhalation data poses risks for workers handling this compound .

Therapeutic Potential

While primarily used as a reagent in organic synthesis, some predictive models suggest potential therapeutic applications for TMSD, including anti-allergic effects. However, these predictions are based on low structural similarity to known therapeutic agents, indicating that further research is necessary to substantiate these claims .

Propriétés

IUPAC Name |

diazomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDSBJMLAHVLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074653 | |

| Record name | Silane, (diazomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-yellow liquid; [HSDB] | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

96 °C at 775 mm Hg | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Insoluble in water | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Greenish-yellow liquid | |

CAS No. |

18107-18-1 | |

| Record name | Trimethylsilyldiazomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18107-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyldiazomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018107181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (diazomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLSILYLDIAZOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI98HQO8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylsilyldiazomethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.